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Introduction
Romidepsin (also known as Istodax®, depsipeptide, FR901228, FK228, NSC 630176) is a

potent, broad-spectrum histone deacetylase (HDAC) inhibitor.[1] It is a bicyclic peptide

originally isolated as a fermentation product from Chromobacterium violaceum in 1994.[1]

Initially identified for its ability to reverse the malignant phenotype of ras-transformed cells, it

was later characterized as an HDAC inhibitor in 1998.[1] Romidepsin is a prodrug; its disulfide

bond is reduced intracellularly, yielding an active form with a free sulfhydryl moiety.[2] This

active form interacts with the zinc atom in the active site of class I and II HDAC enzymes,

leading to their inhibition.[2] This guide provides a comprehensive overview of the early

preclinical studies on Romidepsin, focusing on its cytotoxic effects, the experimental protocols

used for its evaluation, and the key signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxic Activity of Romidepsin
Romidepsin has demonstrated potent cytotoxic and antiproliferative activity across a wide

spectrum of human cancer cell lines, both from hematological malignancies and solid tumors.

[1][3] The following tables summarize the quantitative data from various preclinical studies.
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Table 1: In Vitro Cytotoxicity (IC50) of Romidepsin in
Various Human Cancer Cell Lines

Cell Type Cell Line(s)
Mean IC50
(nM)

Incubation
Time

Reference

Leukemia /

Lymphoma

CCRF-CEM,

THP-1, ML-3,

etc.

0.55 - 9.19 72 h [1]

T-cell Lymphoma Hut-78 0.038 - 6.36 48-72 h [4]

T-cell Lymphoma Karpas-299 0.44 - 3.87 48-72 h [4]

Neuroblastoma

KCNR, SK-N-

BE2, AS, LA1-

15N, etc.

1-6.5 ng/mL* 72 h [5]

Bladder Cancer RT112 5 24 h [6]

Bladder Cancer MBT2 2 24 h [6]

Bladder Cancer HT1376 0.6 24 h [6]

Myeloid

Leukemia

OCI-AML3,

SKM-1, MDS-L

Varies (low nM

range)
24, 48, 72 h [7]

*Note: 1 ng/mL is approximately 1.86 nM for Romidepsin.

Table 2: Apoptosis Induction by Romidepsin
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Cell Line Treatment
% Apoptotic
Cells (Annexin
V+)

Incubation
Time

Reference

Hut-78
Romidepsin

alone
25% 24 h [4]

Hut-78
Romidepsin +

Lenalidomide
65% 24 h [4]

Karpas-299
Romidepsin

alone
20% 24 h [4]

Karpas-299
Romidepsin +

Lenalidomide
46% 24 h [4]

Table 3: Cell Cycle Arrest Induced by Romidepsin
Cell Line

Treatment
Concentration

Effect Reference

ras-mutated NIH3T3 Not specified G0/G1 phase arrest [1]

PC-3 (Prostate

Cancer)
Higher doses G2/M phase arrest [1]

CCLP-1 & HCCC-

9810

(Cholangiocarcinoma)

Dose-dependent G2/M phase arrest [8]

CT26 & MC38 (Murine

Colon Cancer)

10 µM & 40 nM

respectively
Not specified [9]

Detailed Methodologies: Key Experimental
Protocols
The preclinical evaluation of Romidepsin's cytotoxic effects has employed a range of standard

and advanced cell biology techniques.
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Cell Viability and Cytotoxicity Assays
Principle: To quantify the effect of Romidepsin on cell proliferation and survival.

Protocol:

Cell Seeding: Cancer cell lines are seeded in 96-well microplates and allowed to adhere

overnight.

Treatment: Cells are treated with a range of concentrations of Romidepsin (e.g., from low

nM to µM) or vehicle control.

Incubation: The cells are incubated for a specified period, typically ranging from 24 to 72

hours.[1][6][7]

Viability Measurement: Cell viability is assessed using colorimetric or fluorometric assays.

MTT/MTS Assay: Measures the metabolic activity of viable cells, which reduce a

tetrazolium salt (MTT or MTS) to a colored formazan product.[5]

Resazurin Assay (e.g., CellTiter-Glo®): Measures the metabolic capacity of cells by

reducing non-fluorescent resazurin to fluorescent resorufin.[7][10]

Data Analysis: The absorbance or fluorescence is measured, and the data is used to

calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%)

using a four-parameter logistic regression.[10]

Apoptosis Assays
Principle: To detect and quantify programmed cell death (apoptosis) induced by

Romidepsin.

Protocol (Flow Cytometry with Annexin V/Propidium Iodide):

Cell Treatment: Cells are treated with Romidepsin at desired concentrations and time

points.

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
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Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-

conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the

plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent

nucleotide stain that enters late apoptotic and necrotic cells with compromised

membranes).

Flow Cytometry: The stained cells are analyzed by a flow cytometer.[4][8] The cell

population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic

(Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis
Principle: To determine the effect of Romidepsin on the distribution of cells in different

phases of the cell cycle (G0/G1, S, G2/M).

Protocol (Flow Cytometry with DNA Staining):

Cell Treatment: Cells are treated with Romidepsin for a specified duration (e.g., 24

hours).[9]

Optional: BrdU Labeling: For a more detailed analysis of the S phase, cells can be pulsed

with Bromodeoxyuridine (BrdU), a thymidine analog, for a few hours before harvesting.[9]

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a

fluorescent DNA-intercalating agent like Propidium Iodide (PI). If BrdU was used, cells are

first treated to denature DNA and then stained with an anti-BrdU antibody.

Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.[8][9]

The resulting histogram is analyzed to determine the percentage of cells in each phase of

the cell cycle.

Western Blot Analysis
Principle: To detect and quantify the expression levels of specific proteins involved in the

signaling pathways affected by Romidepsin.
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Protocol:

Protein Extraction: Cells are treated with Romidepsin, harvested, and lysed to extract

total cellular proteins. Protein concentration is determined using a standard assay (e.g.,

BCA assay).

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and

then incubated with primary antibodies specific to the target proteins (e.g., acetylated

histones, p21, caspases, PARP, p-cdc2, CyclinB1).[6][8]

Detection: The membrane is washed and incubated with a secondary antibody conjugated

to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent

substrate. Loading controls like β-actin or GAPDH are used to ensure equal protein

loading.[6]

Visualizations: Signaling Pathways and Workflows
Romidepsin's Core Mechanism of Action
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Caption: Romidepsin enters the cell, is activated, and inhibits HDACs, leading to histone

hyperacetylation and altered gene expression.

Key Signaling Pathways Modulated by Romidepsin
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Caption: Romidepsin induces cytotoxicity via multiple pathways, including cell cycle arrest,

apoptosis, and inhibition of key survival signals.

Experimental Workflow for In Vitro Cytotoxicity
Assessment
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Caption: A typical experimental workflow for evaluating the in vitro cytotoxic effects of

Romidepsin on cancer cell lines.

Core Mechanisms of Cytotoxicity
Early preclinical studies have elucidated several key mechanisms through which Romidepsin
exerts its cytotoxic effects.
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Alteration of Gene Expression
As a potent HDAC inhibitor, Romidepsin's primary mechanism involves altering gene

expression.[1] By inhibiting class I and II HDACs, it causes hyperacetylation of lysine residues

on histones, leading to a more relaxed chromatin structure.[1] This remodeling of chromatin

allows for the re-expression of silenced tumor suppressor genes.[5] A key gene commonly

upregulated by Romidepsin is CDKN1A, which encodes the cyclin-dependent kinase (CDK)

inhibitor p21WAF1/Cip1.[1][11] This upregulation is a critical event that links HDAC inhibition to

cell cycle arrest and apoptosis.[1]

Induction of Cell Cycle Arrest
Romidepsin has been shown to induce cell cycle arrest at both the G1/S and G2/M

checkpoints.[1]

G1/S Arrest: The induction of p21 is a primary driver of G1 arrest.[1] p21 binds to and inhibits

cyclin D/E-CDK complexes, preventing the phosphorylation of retinoblastoma protein (Rb)

and blocking the cell's progression into the S phase.[1]

G2/M Arrest: In some cell types, such as prostate and cholangiocarcinoma cells,

Romidepsin induces a G2/M phase arrest.[1][8] This effect is associated with the

upregulation of phosphorylated cdc2 and downregulation of Cyclin B1.[8]

Induction of Apoptosis
Romidepsin is a potent inducer of apoptosis through both caspase-dependent and -

independent pathways.[1] Key events in Romidepsin-induced apoptosis include:

ROS Production: Treatment with Romidepsin can lead to the production of reactive oxygen

species (ROS), which causes mitochondrial membrane dysfunction.[4][12]

Caspase Activation: It activates key executioner caspases, such as caspase-3, as well as

initiator caspases like caspase-8 and caspase-9.[1][4][8] This leads to the cleavage of critical

cellular substrates, including PARP (Poly (ADP-ribose) polymerase).[5][8]

Modulation of Bcl-2 Family: In some models, Romidepsin has been shown to downregulate

anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, further tipping the balance towards cell

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b612169?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7457146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7457146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6659113/
https://www.benchchem.com/product/b612169?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7457146/
https://aacrjournals.org/clincancerres/article/18/13/3509/287297/Romidepsin-for-Cutaneous-T-cell-LymphomaRomidepsin
https://pmc.ncbi.nlm.nih.gov/articles/PMC7457146/
https://www.benchchem.com/product/b612169?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7457146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7457146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7457146/
https://www.benchchem.com/product/b612169?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7457146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7570773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7570773/
https://www.benchchem.com/product/b612169?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7457146/
https://www.benchchem.com/product/b612169?utm_src=pdf-body
https://www.benchchem.com/product/b612169?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5079402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4635192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7457146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5079402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7570773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6659113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7570773/
https://www.benchchem.com/product/b612169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


death.[1]

Inhibition of Pro-Survival Signaling Pathways
Beyond its epigenetic effects, Romidepsin has been shown to inhibit critical pro-survival

signaling pathways in cancer cells.

PI3K/AKT/mTOR Pathway: Romidepsin can directly inhibit phosphatidylinositol 3-kinase

(PI3K) activity and suppress the phosphorylation of AKT and its downstream targets.[12][13]

[14][15] This dual inhibition of HDAC and PI3K is a significant contributor to its potent

cytotoxic effects.[13][14]

JAK/STAT Pathway: In T-cell lymphoma models, Romidepsin treatment leads to the

downregulation of the JAK/STAT signaling pathway, which is crucial for the survival and

proliferation of these malignant cells.[16]

Conclusion
The early preclinical studies of Romidepsin have firmly established it as a potent anticancer

agent with a multifaceted mechanism of action. Its ability to induce widespread changes in

gene expression, trigger cell cycle arrest and apoptosis, and inhibit key cancer survival

pathways underscores its therapeutic potential. The quantitative data on its cytotoxicity, derived

from rigorous experimental protocols, have provided a strong foundation for its clinical

development and its eventual approval for the treatment of T-cell lymphomas.[1][2] The detailed

understanding of its molecular mechanisms continues to inform its use in combination

therapies and its investigation in other malignancies.[17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A focus on the preclinical development and clinical status of the histone deacetylase
inhibitor, romidepsin (depsipeptide, Istodax®) - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7457146/
https://www.benchchem.com/product/b612169?utm_src=pdf-body
https://www.benchchem.com/product/b612169?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4635192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7659383/
https://synapse.patsnap.com/article/exploring-the-dual-inhibitory-mechanism-of-romidepsin-fk228-and-analogs-a-new-frontier-in-hdacpi3k-cancer-therapy
https://pmc.ncbi.nlm.nih.gov/articles/PMC7304783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7659383/
https://synapse.patsnap.com/article/exploring-the-dual-inhibitory-mechanism-of-romidepsin-fk228-and-analogs-a-new-frontier-in-hdacpi3k-cancer-therapy
https://www.benchchem.com/product/b612169?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11193653/
https://www.benchchem.com/product/b612169?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7457146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6361116/
https://www.researchgate.net/publication/260022811_Romidepsin_induces_cell_cycle_arrest_apoptosis_histone_hyperacetylation_and_reduces_matrix_metalloproteinases_2_and_9_expression_in_bortezomib_sensitized_non-small_cell_lung_cancer_cells
https://www.researchgate.net/publication/224853367_Phase_1_Results_From_a_Study_of_Romidepsin_in_Combination_With_Gemcitabine_in_Patients_With_Advanced_Solid_Tumors
https://www.benchchem.com/product/b612169?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7457146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7457146/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for
solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances
tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

5. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in
neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

6. The Histone Deacetylase Inhibitor Romidepsin Spares Normal Tissues While Acting as an
Effective Radiosensitizer in Bladder Tumors in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Romidepsin Induces G2/M Phase Arrest and Apoptosis in Cholangiocarcinoma Cells -
PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. HDAC Screening Identifies the HDAC Class I Inhibitor Romidepsin as a Promising
Epigenetic Drug for Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

11. aacrjournals.org [aacrjournals.org]

12. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC
[pmc.ncbi.nlm.nih.gov]

13. Romidepsin (FK228) and its analogs directly inhibit phosphatidylinositol 3‐kinase activity
and potently induce apoptosis as histone deacetylase/phosphatidylinositol 3‐kinase dual
inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

14. Exploring the Dual Inhibitory Mechanism of Romidepsin (FK228) and Analogs: A New
Frontier in HDAC/PI3K Cancer Therapy [synapse.patsnap.com]

15. HDAC1/2 Inhibitor Romidepsin Suppresses DEN-Induced Hepatocellular Carcinogenesis
in Mice - PMC [pmc.ncbi.nlm.nih.gov]

16. Romidepsin and afatinib abrogate JAK-STAT signaling and elicit synergistic antitumor
effects in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. researchgate.net [researchgate.net]

To cite this document: BenchChem. [early preclinical studies and cytotoxic effects of
Romidepsin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612169#early-preclinical-studies-and-cytotoxic-
effects-of-romidepsin]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6361116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6361116/
https://www.researchgate.net/figure/Cytotoxic-activity-of-romidepsin-in-human-cell-lines_tbl3_232960471
https://pmc.ncbi.nlm.nih.gov/articles/PMC5079402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5079402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6659113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6659113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7181176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7181176/
https://www.researchgate.net/figure/Dose-dependent-response-of-Romidepsin-in-cell-lines-and-patient-samples-A-OCI-AML3_fig1_333784049
https://pmc.ncbi.nlm.nih.gov/articles/PMC7570773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7570773/
https://www.researchgate.net/figure/Romidepsin-inhibited-proliferation-induced-cell-cycle-arrest-and-increased-apoptosis-in_fig1_342727347
https://pmc.ncbi.nlm.nih.gov/articles/PMC8345689/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8345689/
https://aacrjournals.org/clincancerres/article/18/13/3509/287297/Romidepsin-for-Cutaneous-T-cell-LymphomaRomidepsin
https://pmc.ncbi.nlm.nih.gov/articles/PMC4635192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4635192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7659383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7659383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7659383/
https://synapse.patsnap.com/article/exploring-the-dual-inhibitory-mechanism-of-romidepsin-fk228-and-analogs-a-new-frontier-in-hdacpi3k-cancer-therapy
https://synapse.patsnap.com/article/exploring-the-dual-inhibitory-mechanism-of-romidepsin-fk228-and-analogs-a-new-frontier-in-hdacpi3k-cancer-therapy
https://pmc.ncbi.nlm.nih.gov/articles/PMC7304783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7304783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11193653/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11193653/
https://www.researchgate.net/publication/260022811_Romidepsin_induces_cell_cycle_arrest_apoptosis_histone_hyperacetylation_and_reduces_matrix_metalloproteinases_2_and_9_expression_in_bortezomib_sensitized_non-small_cell_lung_cancer_cells
https://www.researchgate.net/publication/224853367_Phase_1_Results_From_a_Study_of_Romidepsin_in_Combination_With_Gemcitabine_in_Patients_With_Advanced_Solid_Tumors
https://www.benchchem.com/product/b612169#early-preclinical-studies-and-cytotoxic-effects-of-romidepsin
https://www.benchchem.com/product/b612169#early-preclinical-studies-and-cytotoxic-effects-of-romidepsin
https://www.benchchem.com/product/b612169#early-preclinical-studies-and-cytotoxic-effects-of-romidepsin
https://www.benchchem.com/product/b612169#early-preclinical-studies-and-cytotoxic-effects-of-romidepsin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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